molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Cat. No. B041581
CAS RN: 108261-07-0
M. Wt: 237.25 g/mol
InChI Key: WXIAEQCTLGPQCD-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol” is a compound that is related to cotarnine . It is a natural tautomeric pseudobase known to react with some CH and NH acids to form so-called dihydrocotarnyl derivatives .


Synthesis Analysis

The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolo[4,5-g]isoquinoline ring system, which is a part of many biologically active natural products . The compound also contains a methoxy group and a methyl group attached to the ring system .


Chemical Reactions Analysis

The products of the reaction involving this compound were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines. These constitute a new class of indolyltetrahydroisoquinoline systems .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 221.26 . The compound has a density of 1.6±0.1 g/cm³, a molar refractivity of 108.7±0.5 cm³, and a molar volume of 264.0±7.0 cm³ . It also has a polar surface area of 130 Ų and a polarizability of 43.1±0.5 10^-24 cm³ .

Scientific Research Applications

Cancer Research: Microtubule Inhibition

This compound is structurally related to noscapine, a non-addictive opioid that has been identified as a microtubule inhibitor . It has shown potential in the treatment of glioblastoma, a type of brain cancer, due to its ability to cross the blood-brain barrier and its anticancer activities. Unlike other microtubule inhibitors, it does not induce peripheral neuropathy, making it a promising candidate for further research in cancer therapeutics.

Neurochemical Research: Antitussive Properties

As a derivative of noscapine, this compound may share its antitussive (cough suppressant) properties without the addictive potential associated with other opioids . This makes it an interesting subject for neurochemical research, particularly in the development of safer cough suppressants.

Pharmacology: Opioid Receptor Binding

Despite binding to opioid receptors, this compound lacks significant hypnotic and euphoric effects, which could lead to a new class of pain management drugs with a lower risk of addiction .

Chemotherapy Enhancement

Research suggests that noscapine analogs, which include this compound, can enhance chemosensitivity in cancer cells . This means they could potentially be used to improve the efficacy of existing chemotherapy agents, making them more effective at lower doses.

Molecular Biology: Mitotic Arrest Induction

This compound forces microtubules into a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells . This unique mechanism of action is of significant interest in molecular biology and cancer research.

Chemical Synthesis: Precursor for Derivatives

The compound serves as a precursor for various derivatives with potential pharmacological activities. Its structure allows for modifications that could lead to the development of new drugs with diverse therapeutic applications .

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIAEQCTLGPQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol

Synthesis routes and methods I

Procedure details

780 mg (2.5 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 1.6 ml of ethanol. The solution was added with 5 ml of 6N sulfuric acid and refluxed under heating for 2 hours and 45 minutes. After cooling, this solution was made basic by adding a 25% aqueous solution of sodium hydroxide and extracted with 5 ml and then with 2 ml of methylene chloride successively. The extracts were joined, washed with 2 ml of water and dried over anhydrous magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was separated by silica gel column chromatography to obtain 360 mg of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6) (yield: 61%) and 110 mg of 4-ethoxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (8) (yield: 17%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
780 mg
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1.6 mL
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5 mL
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aqueous solution
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Synthesis routes and methods II

Procedure details

5.67 g (20 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (5) was dissolved in 40 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-77° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. The solution was extracted with 35 ml and then with 10 ml of methylene chloride successively, and the extracts were joined, washed with 20 ml of water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was added with 12 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystallized. The crystals were filtered out, washed with 3 ml of cold ethanol and then dried under reduced pressure to obtain 3.71 g of 4-hydroxy-8-methoxy-2-methyl-6,7 -methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6). Yield: 78%, melting point: 152°-153° C.
Quantity
40 mL
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solvent
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aqueous solution
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Synthesis routes and methods III

Procedure details

62.29 g (0.2 mol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal (3) was dissolved in 400 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-78° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. Then the solution was extracted with 200 ml and then with 100 ml of methylene chloride successively. The extracts were joined, washed with 100 ml of water and then dried over anhydrous mgnesium sulfate. The salt was filtered out and the magnesium was concentrated under reduced pressure. The residue was added with 120 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystalized. These crystals are filtered out, washed with 30 ml of cold ethanol and dried under a reduced pressure to obtain 38.09 g of 4-hydroxy- 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (m.p. 151°-153° C., yield: 80.3%).
Name
N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde diethylacetal
Quantity
62.29 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
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[Compound]
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aqueous solution
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0 (± 1) mol
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